molecular formula C8H7FN2 B1343636 6-Fluoro-1H-indol-4-amine CAS No. 885518-25-2

6-Fluoro-1H-indol-4-amine

Cat. No. B1343636
M. Wt: 150.15 g/mol
InChI Key: XSFWKDMLYWEBHG-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-4-amine is a fluorinated indole derivative, a class of compounds known for their significance in medicinal chemistry due to their biological activity and presence in many pharmaceuticals. The introduction of a fluorine atom into the indole moiety can significantly alter the compound's physicochemical properties, potentially leading to enhanced biological activity or altered pharmacokinetics .

Synthesis Analysis

The synthesis of fluorinated indoles, such as 6-Fluoro-1H-indol-4-amine, can be achieved through various methods. One approach is the catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, which can be further modified to introduce a fluorine atom at the appropriate position . Another method involves the trifluoroethylation of amines, which could be adapted to synthesize fluorinated indole derivatives by selecting suitable starting materials and reaction conditions . Additionally, the synthesis of β-fluoro amines via β-amino α-fluoro nitroalkanes could provide insights into the synthesis of fluorinated indoles with specific substitution patterns .

Molecular Structure Analysis

The molecular structure of 6-Fluoro-1H-indol-4-amine would be characterized by the presence of a fluorine atom at the 6-position of the indole ring. This substitution likely influences the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets. The indole core itself is a planar, aromatic system that can engage in π-π interactions and hydrogen bonding, which are important for its biological activity .

Chemical Reactions Analysis

Fluorinated indoles, including 6-Fluoro-1H-indol-4-amine, can participate in various chemical reactions. The presence of the amino group allows for further functionalization through reactions such as acylation, alkylation, or the formation of amides and Schiff bases. The fluorine atom can influence the reactivity of the indole ring, potentially activating or deactivating it towards electrophilic or nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into the indole ring can significantly impact the physical and chemical properties of the compound. Fluorine is highly electronegative, which can increase the acidity of adjacent hydrogen atoms and alter the basicity of the amine group. The lipophilicity of the molecule may also be affected, which is an important consideration for drug design, as it influences solubility, permeability, and metabolic stability . The fluorine atom can also enhance the binding affinity of the molecule to its biological targets by forming strong hydrogen bonds or dipole-dipole interactions .

Scientific Research Applications

Synthesis of N-Aryl Derivatives

6-Fluoro-1H-indol-4-amine is valuable in the synthesis of N-aryl derivatives. Jiang, Li, and Yu (2018) demonstrated the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of indoles, offering a range of synthetically valuable derivatives in high yields under mild conditions (Jiang, Li, & Yu, 2018).

Antimicrobial and Antiproliferative Activities

Research by Narayana et al. (2009) explored the synthesis of heterocycles derived from various indole-2-carbohydrazides, including 5-fluoro variants, demonstrating their antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).

Triarylamines with 6H-Indolo[2,3-b]Quinoxaline Core

Thomas and Tyagi (2010) synthesized triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, including variants with 6-fluoro-indole structures. These compounds were characterized for their optical, electrochemical, and thermal properties, showing potential applications in materials science (Thomas & Tyagi, 2010).

Photoreaction of Indoles with Halocompounds

Ladner et al. (2014) investigated the photoreaction of indoles, including 6-fluoro variants, with halocompounds. This research provided insights into the development of novel fluorophores and protein labeling strategies, expanding the utility of indoles in biochemical applications (Ladner et al., 2014).

Synthesis of Fluorinated Benzofuro- and Benzothieno-Pyridines

Iaroshenko et al. (2009) synthesized fluorinated benzofuro- and benzothieno-pyridines, including the α-carboline framework with 6-fluoro-1H-indol-2-amine, indicating potential applications in nucleoside and nucleoside mimetics synthesis (Iaroshenko et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Indole derivatives, such as 6-Fluoro-1H-indol-4-amine, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

6-fluoro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFWKDMLYWEBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646107
Record name 6-Fluoro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-indol-4-amine

CAS RN

885518-25-2
Record name 6-Fluoro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine (18 g, 0.071 mol) was dissolved in ethanol (1000 mL), and charged with 10% palladium on carbon (2.0 g). The mixture was hydrogenated at room temperature overnight. The mixture was filtrated through celite and washed with ethanol. The filtrate was combined and evaporated in vacuo. The residue was purified by silica gel flash chromatography (PE:EA=2:1) to afford the title compound. LC/MS m/z=151.2 [M+H]+.
Name
2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

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